![molecular formula C10H5ClN2 B1359159 2-Chloroquinoline-4-carbonitrile CAS No. 4366-88-5](/img/structure/B1359159.png)
2-Chloroquinoline-4-carbonitrile
Overview
Description
2-Chloroquinoline-4-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a chloro group at the second position and a carbonitrile group at the fourth position on the quinoline ring. This compound has been utilized in the synthesis of diverse derivatives with potential pharmacological activities, including PDE4 inhibitors, fluorescent materials, and other heterocyclic compounds with potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-chloroquinoline-4-carbonitrile derivatives has been achieved through various methods. One approach involves an AlCl3-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles, which does not require N-protection of the indoles and yields the products in good yields . Another method includes a base-catalyzed cyclization reaction with guanidine hydrochloride, providing a rapid synthesis of pyrimido[4,5-b]quinolin-4-ones . Additionally, a copper-catalyzed cascade reaction has been developed to synthesize pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles with (aryl)methanamines .
Molecular Structure Analysis
The molecular structure of 2-chloroquinoline-4-carbonitrile derivatives has been established through various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the molecular structure of a representative compound from the series of PDE4 inhibitors was unambiguously determined by X-ray diffraction . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a related compound, was analyzed using X-ray analysis .
Chemical Reactions Analysis
2-Chloroquinoline-4-carbonitrile derivatives undergo a variety of chemical reactions that lead to the formation of new compounds with potential biological activities. These reactions include cyclization, Ullmann coupling, and nucleophilic addition, among others . The review paper on chloroquinoline-3-carbonitriles provides a comprehensive overview of the synthetic methods and chemical reactions of these derivatives, highlighting their versatility in the production of biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroquinoline-4-carbonitrile derivatives have been extensively studied. For example, the optical properties of a nitropyridine derivative were investigated by UV-vis absorption and fluorescence spectroscopy, revealing absorption and fluorescence maxima at specific wavelengths . The fluorescent properties of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were also studied, showing potential as a nonlinear optical material due to its high first-order hyperpolarizability .
Scientific Research Applications
Synthesis and Chemical Reactions
2-Chloroquinoline-4-carbonitrile derivatives are primarily involved in various synthetic methods and chemical reactions. These compounds are essential in the production of biologically active compounds. They exhibit a wide range of reactions, including those involving chloro substituents and cyano substituents, demonstrating their versatility in chemical synthesis (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including 2-Chloroquinoline-4-carbonitrile, have been explored using density functional theory (DFT). These compounds show potential as efficient multifunctional materials, with applications in various fields due to their structural and electronic properties (Irfan et al., 2020).
Photochemical Reactions
2-Chloroquinoline-4-carbonitrile is also significant in photochemical reactions. Studies have shown the formation of various compounds through photolysis, demonstrating the compound's role in photochemical synthesis and its potential in developing new chemical processes (Kaneko et al., 1974).
Antitumor Activity
In the realm of medical research, certain derivatives of 2-Chloroquinoline-4-carbonitrile, such as 2-Amino-4-(2-chloroquinolin-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile, have been found to possess antitumor activity. This demonstrates the compound's potential in cancer research, particularly in the design of new therapeutic strategies targeting specific proteins related to cancer (Mansour et al., 2021).
Inhibitors of Kinase Activity
2-Chloroquinoline-4-carbonitrile derivatives have been optimized as inhibitors of human epidermal growth factor receptor-2 kinase, showing significant potential in cancer treatment. These compounds demonstrated enhanced activities in inhibiting kinase and the growth of cancer cells, contributing to the development of new cancer therapies (Tsou et al., 2005).
Mechanism of Action
- Further research is needed to identify the exact target(s) and their role in the compound’s activity .
- Researchers need to explore its impact on metabolic pathways, signal transduction, and other cellular processes .
- Impact on Bioavailability : Factors like solubility, metabolism, and protein binding influence bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
2-chloroquinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMENHKKHOIYEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628587 | |
Record name | 2-Chloroquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinoline-4-carbonitrile | |
CAS RN |
4366-88-5 | |
Record name | 2-Chloroquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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